Cas no 1021032-47-2 (3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)

3-(2-Phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. The presence of a phenylethyl substituent at the 3-position and a 4-(trifluoromethyl)benzoyl group at the 8-position enhances its potential as a versatile intermediate in medicinal chemistry. The trifluoromethyl moiety contributes to improved metabolic stability and lipophilicity, while the spirocyclic framework offers conformational rigidity, which may be advantageous in drug design. This compound is suitable for research applications, particularly in the development of biologically active molecules targeting central nervous system (CNS) disorders or enzyme modulation. Its well-defined structure allows for precise derivatization in synthetic pathways.
3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021032-47-2 structure
Product Name:3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No:1021032-47-2
MF:C23H22F3N3O3
MW:445.434296131134
CID:6295375
PubChem ID:42109523
Update Time:2025-05-21

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS024493513
    • F5047-0388
    • VU0632474-1
    • 3-phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 1021032-47-2
    • Inchi: 1S/C23H22F3N3O3/c24-23(25,26)18-8-6-17(7-9-18)19(30)28-14-11-22(12-15-28)20(31)29(21(32)27-22)13-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,27,32)
    • InChI Key: GQLINLGLHJXSAW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(N1CCC2(C(N(CCC3C=CC=CC=3)C(N2)=O)=O)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 445.16132606g/mol
  • Monoisotopic Mass: 445.16132606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 69.7Ų

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>

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Additional information on 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Compound 1021032-47-2: A Comprehensive Overview

The compound with CAS number 1021032-47-2, known as 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

The molecular structure of 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is notable for its spirocyclic framework and the presence of a trifluoromethyl group. The spirocyclic system provides a rigid structure that can influence the compound's stability and bioavailability. The trifluoromethyl group, on the other hand, is known for its electron-withdrawing properties, which can enhance the compound's metabolic stability and pharmacokinetic profile.

Recent studies have focused on the synthesis of this compound using various methodologies. One approach involves the use of coupling reactions to assemble the spirocyclic core. Researchers have optimized these reactions by employing palladium catalysts and ligands to achieve higher yields and better stereocontrol. The incorporation of the trifluoromethyl group has also been explored through electrophilic substitution and nucleophilic aromatic substitution methods.

The biological activity of 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been a focal point of recent investigations. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. Additionally, preclinical studies have shown promising results in models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent.

The application of this compound in drug development is further supported by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and low clearance rates in preclinical models. These attributes make it a strong candidate for further exploration in clinical trials.

In conclusion, the compound with CAS number 1021032-47-2, or 3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, represents a significant advancement in the field of organic chemistry. Its unique structure, efficient synthesis methods, and promising biological activities position it as a valuable tool in drug discovery and development.

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